molecular formula C21H21BrN4OS B2893353 2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-butyl-N-methylacetamide CAS No. 422290-00-4

2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-butyl-N-methylacetamide

Cat. No. B2893353
CAS RN: 422290-00-4
M. Wt: 457.39
InChI Key: QWYWSSGJPRMUCW-UHFFFAOYSA-N
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Description

The compound “2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-butyl-N-methylacetamide” has a molecular formula of C21H21BrN4OS. It has an average mass of 457.387 Da and a monoisotopic mass of 456.061951 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple rings including a benzimidazole ring and a quinazoline ring. The presence of a bromine atom and a sulfanyl group also adds to the complexity of the molecule .

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

  • Research has demonstrated methods for synthesizing quinazolinone derivatives, which could be relevant for the compound . For instance, intramolecular cyclization techniques have been utilized to create complex quinazolinone structures, indicating potential pathways for synthesizing similar compounds (Burbulienė, Bobrovas, & Vainilavicius, 2006).

Biological Activities and Applications

  • Quinazolinone derivatives have been explored for their potential biological activities. Some derivatives exhibit photo-activity towards plasmid DNA under specific irradiation conditions, suggesting applications in photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
  • Additionally, certain quinazolinone compounds have shown significant anticancer activity in vitro, highlighting the therapeutic potential of this class of compounds (Nowak et al., 2015).

Advanced Materials and Chemical Processes

  • Quinazolinone derivatives have also been developed through green chemistry processes, illustrating their potential for environmentally friendly synthesis methods that could be applicable to a wide range of scientific research applications, including the development of novel materials or drugs (Shaabani, Rahmati, Farhangi, & Rezayan, 2007).

Antimicrobial and Antifungal Applications

  • Some quinazolinone derivatives have demonstrated antimicrobial and antifungal activities, suggesting that compounds within this class could be useful in developing new antimicrobial agents (Akl, El-Sayed, & Saied, 2017).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, chemical reactivity, and potential biological activities. Given the biological activities observed in similar compounds , it could be interesting to explore whether this compound has similar properties.

Mechanism of Action

properties

IUPAC Name

2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-butyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4OS/c1-3-4-11-25(2)19(27)13-28-21-24-16-10-9-14(22)12-15(16)20-23-17-7-5-6-8-18(17)26(20)21/h5-10,12H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYWSSGJPRMUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CSC1=NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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